ETX0282 was developed by the biopharmaceutical company Entasis Therapeutics. It is classified as a β-lactamase inhibitor and falls under the category of small molecule therapeutics aimed at combating antibiotic resistance. The compound's design focuses on enhancing oral bioavailability compared to previous injectable β-lactamase inhibitors, making it a promising candidate for outpatient treatment scenarios .
The synthesis of ETX0282 involves several key steps:
ETX0282 has a complex molecular structure characterized by the following details:
The structure features a diazabicyclooctane core that allows for effective binding to serine β-lactamases, facilitating its role as an inhibitor.
ETX0282 undergoes several significant chemical reactions:
The mechanism of action for ETX0282 involves its conversion to ETX1317, which covalently binds to serine residues in β-lactamases:
The physical properties of ETX0282 include:
Chemical properties include:
ETX0282 is primarily researched for its potential application as an antibacterial agent against resistant strains of bacteria causing urinary tract infections. Its ability to inhibit β-lactamases makes it particularly valuable in combination therapies with β-lactam antibiotics like cefpodoxime proxetil. Clinical trials are ongoing to evaluate its efficacy and safety profile in treating complicated infections caused by Enterobacterales .
Multidrug-resistant (MDR) Gram-negative bacteria represent a critical global health threat, responsible for over 670,000 infections and 33,000 deaths annually in the European Union alone [3]. The World Health Organization (WHO) and Centers for Disease Control and Prevention (CDC) classify carbapenem-resistant Acinetobacter baumannii, carbapenem-resistant Pseudomonas aeruginosa, and carbapenem-resistant, extended-spectrum β-lactamase (ESBL)-producing Enterobacterales as "priority pathogens" requiring urgent intervention [2] [6]. These pathogens employ multilayered resistance mechanisms, including impermeable outer membranes, efflux pumps, and enzymatic antibiotic degradation, rendering most conventional antibiotics ineffective [8]. The economic burden is staggering, exceeding €1 billion annually in EU healthcare systems, with projections suggesting 300 million premature deaths globally by 2050 if resistance remains unchecked [3] [8].
β-lactamases represent the most prevalent resistance mechanism in Gram-negative pathogens, hydrolyzing the β-lactam ring of penicillins, cephalosporins, and carbapenems [5]. Over 1,000 distinct β-lactamases have been identified, categorized into four Ambler classes:
Table 1: Major β-Lactamase Classes and Their Clinical Impact
Class | Representative Enzymes | Hydrolyzed β-Lactams | Geographic Prevalence |
---|---|---|---|
A | KPC-2/3, CTX-M-15, SHV | Penicillins, cephalosporins | Global (KPC dominant in Americas/Europe) |
B | NDM-1, VIM, IMP | Carbapenems, cephalosporins | Expanding rapidly in Asia/Europe |
C | AmpC, CMY-2, DHA | Cephalosporins | Hospital-acquired infections globally |
D | OXA-48, OXA-23 | Carbapenems, oxacillin | Mediterranean, Middle East, global spread |
The proliferation of ESBLs and carbapenemases (KPC, NDM, OXA-48) has created pan-resistant bacterial strains, leaving few therapeutic options for common infections like urinary tract infections (UTIs) and pneumonia [6] [8].
Current β-lactamase inhibitors (BLIs) suffer significant limitations: clavulanic acid (oral) has narrow Class A coverage, while broad-spectrum inhibitors (avibactam, vaborbactam, relebactam) require intravenous administration [2] [6]. This necessitates hospitalization for MDR infections, increasing healthcare costs and limiting outpatient management. An orally bioavailable, broad-spectrum BLI represents an urgent unmet need, particularly for UTIs caused by ESBL-producing E. coli and CRE, where oral therapy could enable early discharge and reduce hospitalization burdens [6] [7].
ETX0282 is an investigational orally available prodrug of ETX1317, a diazabicyclooctane (DBO) β-lactamase inhibitor developed by Entasis Therapeutics [1] [4]. It specifically addresses the oral delivery gap by utilizing ester prodrug technology to overcome the inherent polarity and poor bioavailability of DBO inhibitors like avibactam [2] [6]. In combination with cefpodoxime proxetil (an oral cephalosporin), ETX0282CPDP aims to restore antibiotic activity against MDR Enterobacteriaceae, including strains resistant to fluoroquinolones, cephalosporins, and carbapenems [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7